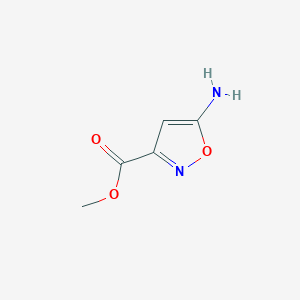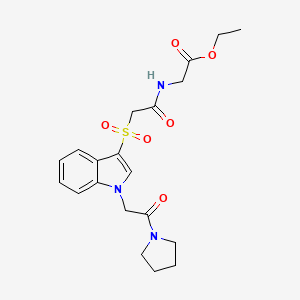
2-fluoro-N-((1-(4-methyl-1,2,3-thiadiazole-5-carbonyl)piperidin-4-yl)methyl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound "2-fluoro-N-((1-(4-methyl-1,2,3-thiadiazole-5-carbonyl)piperidin-4-yl)methyl)benzenesulfonamide" is a chemically synthesized molecule that appears to be designed for biological activity, given its structural features such as the fluorine atom, the benzenesulfonamide moiety, and the piperidine ring. These features are commonly found in molecules with potential pharmacological properties. The presence of a thiadiazole ring suggests that the compound could have a specific biological target or a unique mechanism of action.
Synthesis Analysis
While the specific synthesis of the compound is not detailed in the provided papers, similar compounds have been synthesized and characterized in the literature. For instance, a series of 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole derivatives were synthesized using substituted aromatic/heterocyclic acid chlorides and characterized by various analytical techniques . This suggests that the synthesis of the compound would likely involve similar techniques and could be characterized by 1H NMR, LC/MS, FTIR, and elemental analyses.
Molecular Structure Analysis
The molecular structure of the compound likely includes a benzenesulfonamide scaffold, which is a common feature in many biologically active compounds. The introduction of a fluorine atom into the phenyl ring, as seen in other research, has been shown to preserve biological potency and increase selectivity for certain targets . The piperidine ring is a feature that is often associated with bioactive molecules, providing a basic nitrogen that can interact with biological targets. The 4-methyl-1,2,3-thiadiazole moiety could confer additional specificity or enhance the compound's interaction with its target.
Chemical Reactions Analysis
The compound's reactivity would be influenced by its functional groups. The benzenesulfonamide moiety could be involved in hydrogen bonding and ionic interactions, while the fluorine atom could affect the electron distribution within the molecule, potentially influencing its reactivity. The piperidine nitrogen could act as a nucleophile or a base in chemical reactions. The thiadiazole ring might participate in redox reactions or act as a ligand for metal ions.
Physical and Chemical Properties Analysis
The physical and chemical properties of the compound would be determined by its molecular structure. The presence of the fluorine atom could affect the lipophilicity and electronic properties of the molecule, potentially enhancing its membrane permeability . The benzenesulfonamide group could contribute to the compound's solubility in water and its ability to form crystalline solids. The piperidine ring could influence the compound's basicity, and the thiadiazole ring might contribute to its stability and reactivity.
Scientific Research Applications
Enzyme Inhibition and Anticancer Activity
A study by Alafeefy et al. (2015) highlights the inhibition of human carbonic anhydrase isozymes by a series of benzenesulfonamides, including structures with similarities to 2-fluoro-N-((1-(4-methyl-1,2,3-thiadiazole-5-carbonyl)piperidin-4-yl)methyl)benzenesulfonamide. These compounds exhibited low nanomolar activity against certain carbonic anhydrase isozymes, pointing to potential applications in targeting tumor-associated isoforms for cancer therapy (Alafeefy et al., 2015).
Another study by Karakuş et al. (2018) evaluated the anticancer activity of N-(5-methyl-1,3,4-thiadiazol-2-yl)-4-[(3-substituted)ureido/thioureido] benzenesulfonamide derivatives, demonstrating significant activity against human carcinoma cell lines. This suggests the potential of such sulfonamide derivatives in developing new anticancer agents (Karakuş et al., 2018).
Molecular Structure and Interaction Studies
Investigations into the crystal structures of closely related compounds, as conducted by Suchetan et al. (2015), provide insights into the molecular interactions and potential applications of these compounds in designing more effective therapeutic agents by understanding their binding behaviors (Suchetan et al., 2015).
Sensing and Environmental Applications
A novel approach to sensing thiophenols over aliphatic thiols using a reaction-based fluorescent probe was reported by Wang et al. (2012). This method, utilizing derivatives of benzenesulfonamides, showcases the potential of such compounds in environmental monitoring and detection applications (Wang et al., 2012).
Antimicrobial Agents
Research by Abbas et al. (2017) on the synthesis and biological evaluation of sulfonamide derivatives as antimicrobial agents emphasizes the role of benzenesulfonamide derivatives in combating microbial infections, further broadening the application scope of these compounds (Abbas et al., 2017).
Mechanism of Action
Target of Action
Compounds with similar structures have been found to exhibit anti-tuberculosis activity, act as ketohexokinase inhibitors, and function as glucocorticoid receptors agonists and antagonists .
Mode of Action
It’s worth noting that the suzuki–miyaura (sm) coupling reaction, which is a widely-applied transition metal catalysed carbon–carbon bond forming reaction, might be involved . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .
Biochemical Pathways
The suzuki–miyaura coupling reaction, which might be involved in the compound’s action, is known to affect various biochemical pathways .
Result of Action
Compounds with similar structures have been found to exhibit significant analgesic and anti-inflammatory activities .
Action Environment
It’s worth noting that certain reactions, such as the suzuki–miyaura coupling reaction, can be run under solvent-free conditions , which might suggest that the compound’s action could be influenced by the presence or absence of solvents.
properties
IUPAC Name |
2-fluoro-N-[[1-(4-methylthiadiazole-5-carbonyl)piperidin-4-yl]methyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19FN4O3S2/c1-11-15(25-20-19-11)16(22)21-8-6-12(7-9-21)10-18-26(23,24)14-5-3-2-4-13(14)17/h2-5,12,18H,6-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGQDSCPCCBPACP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SN=N1)C(=O)N2CCC(CC2)CNS(=O)(=O)C3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19FN4O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![methyl 3-(3-ethylphenyl)-2-methyl-4-oxo-3,4,5,6-tetrahydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-8-carboxylate](/img/structure/B2527133.png)
![N-{2-[2-(3,4-dimethoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-N'-(3,5-dimethylphenyl)ethanediamide](/img/structure/B2527134.png)
![8-(3,5-dimethylphenyl)-3-[(2-fluorophenyl)methyl]-1-methyl-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2527135.png)
![N-[2-(2-Bicyclo[2.2.1]heptanyl)-6-oxopiperidin-3-yl]but-2-ynamide](/img/structure/B2527136.png)

![7-[2-(1,3-Benzoxazol-2-ylsulfanyl)ethyl]-8-[4-(2-hydroxyethyl)piperazin-1-yl]-3-methylpurine-2,6-dione](/img/structure/B2527141.png)

![methyl 1-formyl-9H-pyrido[3,4-b]indole-3-carboxylate](/img/structure/B2527146.png)




![2,5-dimethoxy-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide](/img/structure/B2527155.png)